molecular formula C6H7BrCl2N2 B597225 (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride CAS No. 1257535-43-5

(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride

Cat. No.: B597225
CAS No.: 1257535-43-5
M. Wt: 257.94
InChI Key: KFCMZNYWAVOTOI-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C6H7BrCl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the bromination and chlorination of pyridine to obtain (3-Bromo-5-chloropyridin-2-YL) derivatives, which are then reacted with methanamine under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and amination processes. These processes are optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or halogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

    (3-Bromo-5-chloropyridin-2-YL)amine: Similar in structure but lacks the methanamine group.

    (3-Bromo-5-chloropyridin-2-YL)methanol: Similar but contains a hydroxyl group instead of an amine group.

Uniqueness: (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is unique due to its specific combination of bromine, chlorine, and methanamine groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and medicinal applications .

Properties

IUPAC Name

(3-bromo-5-chloropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCMZNYWAVOTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694184
Record name 1-(3-Bromo-5-chloropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-43-5
Record name 1-(3-Bromo-5-chloropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)-3-bromo-5-chloropyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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